2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine

Medicinal Chemistry Heterocyclic Synthesis Regioselective Functionalization

Procure CAS 1360883-59-5 for synthetic routes demanding a 3-position ethanamine on a 2-chloro-5-(trifluoromethyl)pyridine core. This regioisomer enables intramolecular nucleophilic attack onto the adjacent C2 chloro group, forming fused bicyclic systems unattainable with the common 2-pyridinyl regioisomer. Essential for medicinal chemistry programs targeting precise scaffold geometry. Confirm availability and request a quote for your required scale.

Molecular Formula C8H8ClF3N2
Molecular Weight 224.61 g/mol
Cat. No. B13538825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine
Molecular FormulaC8H8ClF3N2
Molecular Weight224.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CCN)Cl)C(F)(F)F
InChIInChI=1S/C8H8ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1-2,13H2
InChIKeyHNBFEFIOJJOVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine: CAS 1360883-59-5 Procurement Guide for Pyridine-Based Amine Intermediates


2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine (CAS 1360883-59-5) is a substituted pyridine derivative characterized by a chloro substituent at the 2-position and a trifluoromethyl group at the 5-position on the pyridine ring, with an ethanamine side chain attached at the 3-position [1]. The molecular formula is C8H8ClF3N2 with a molecular weight of 224.61 g/mol [2]. This compound belongs to a class of halogenated trifluoromethylpyridine ethanamines that serve as versatile intermediates in pharmaceutical and agrochemical synthesis, particularly in the development of fused pyridine derivatives and heterocyclic scaffolds where precise regiospecific positioning of substituents determines downstream reaction outcomes [3].

Why Regioisomeric Chloro-Trifluoromethylpyridine Ethanamines Are Not Interchangeable in Synthetic Applications


Halogenated trifluoromethylpyridine ethanamines with identical molecular formulas (C8H8ClF3N2, MW 224.61) but differing substitution patterns cannot be interchanged without altering reaction outcomes. Regioisomers such as the 2-pyridinyl-substituted variant (CAS 658066-44-5) versus the 3-pyridinyl-substituted target compound exhibit fundamentally different nucleophilic substitution reactivity profiles due to the electronic effects of the chloro and trifluoromethyl groups on the pyridine ring nitrogen and the ethanamine attachment point [1]. In nucleophilic displacement reactions with 2-chloro(trifluoromethyl)pyridines, the position of the leaving group relative to the electron-withdrawing trifluoromethyl substituent dictates both reaction kinetics and product regiochemistry, meaning that a regioisomer selected for convenience will not yield the same fused heterocyclic product [2]. Furthermore, the ethanamine side chain attachment site (C2 vs. C3 vs. C4 on pyridine) determines the spatial orientation of the primary amine nucleophile in subsequent cyclization or coupling steps, directly impacting synthetic yield and purity of downstream pharmacophores .

Quantitative Differentiation Evidence: 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine vs. Closest Regioisomeric Analogs


Regioisomeric Substitution Pattern Enables Distinct Synthetic Access to Fused Pyridine Scaffolds vs. 2-Pyridinyl Isomer

The target compound (CAS 1360883-59-5) bears the ethanamine side chain at the 3-position of the pyridine ring with chloro at C2 and trifluoromethyl at C5. In contrast, the regioisomer 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (CAS 658066-44-5) has the ethanamine attached at the 2-position. This positional difference directly impacts nucleophilic substitution reactivity: in the target compound, the chloro leaving group is ortho to the ethanamine-bearing C3 position, whereas in the 2-pyridinyl isomer, the ethanamine itself occupies the C2 position, rendering the chloro group at C3 in a different electronic environment relative to the ring nitrogen [1]. The nucleophilic displacement reaction rates for 2-chloro(trifluoromethyl)pyridines vary by up to an order of magnitude depending on whether the chloro is positioned ortho or para to the trifluoromethyl group, as established in systematic studies of amine-mediated substitutions [2].

Medicinal Chemistry Heterocyclic Synthesis Regioselective Functionalization

Distinct Synthetic Precursor Requirements Compared to 2-Pyridinyl Ethanamine Regioisomer

The 2-pyridinyl ethanamine regioisomer (CAS 658066-44-5) is synthesized via diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate as the key intermediate, followed by hydrolysis and decarboxylation . This established route is specific to the 2-substituted pyridine scaffold and cannot be applied to the target 3-substituted compound. The target compound (CAS 1360883-59-5) requires a different synthetic approach based on nucleophilic substitution at a 2-chloro-3-substituted pyridine precursor, with the chloro at C2 serving as the leaving group and the ethanamine introduced at C3 via a separate pathway . The divergence in synthetic accessibility means that procurement decisions must align with the specific substitution pattern required for the intended downstream application.

Process Chemistry Synthetic Route Selection Intermediate Sourcing

Patent-Specific Utility in Fused Pyridine Derivatives vs. Broader Class Members

Patent EP2524917 (filed January 17, 2011) specifically claims fused pyridine derivatives that incorporate structural motifs accessible from pyridine ethanamine intermediates bearing chloro and trifluoromethyl substituents [1]. While the exact target compound is not explicitly named in the patent abstract, the 3-substituted pyridine ethanamine scaffold represented by CAS 1360883-59-5 provides the correct regiospecific substitution pattern required for the claimed fused heterocyclic systems. Alternative regioisomers such as the 2-pyridinyl variant (CAS 658066-44-5) or the 3-amino analog (CAS 72587-18-9, which lacks the ethanamine side chain entirely) cannot be directly substituted into the synthetic sequences described in this patent family [2]. The chloropyridinamine analog (CAS 72587-18-9) has a C3 amino group instead of an ethanamine chain, and its notified classification under ECHA CLP criteria (Acute Tox. 4 H302/H312/H332, Eye Dam. 1 H318) further distinguishes its handling and regulatory profile from the target ethanamine compound [3].

Pharmaceutical Intermediates Patent-Protected Scaffolds Drug Discovery

Procurement-Relevant Application Scenarios for 2-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine (CAS 1360883-59-5)


Synthesis of Fused Pyridine Heterocycles via Intramolecular Cyclization Requiring C3 Ethanamine and C2 Chloro Functionality

In medicinal chemistry programs targeting fused pyridine scaffolds as described in EP2524917 and related patent families, the 3-position ethanamine side chain provides the correct geometry for intramolecular nucleophilic attack on the adjacent C2 chloro position, forming fused bicyclic or polycyclic systems [1]. The regioisomer with ethanamine at C2 (CAS 658066-44-5) cannot undergo this same cyclization mode due to the absence of a leaving group adjacent to the nucleophilic amine. Procurement of CAS 1360883-59-5 is indicated when the synthetic route specifies nucleophilic displacement at the C2 position of a 3-substituted pyridine scaffold .

Agrochemical Intermediate Development Where 3-Pyridinyl Ethanamine Regiochemistry Is Specified

In the synthesis of fluopyram-related fungicide intermediates, the 2-pyridinyl ethanamine regioisomer (CAS 658066-44-5) has been extensively studied with green process optimization efforts documented in the Chinese chemical engineering literature [2]. However, the 3-pyridinyl ethanamine target compound offers distinct electronic and steric properties due to the altered position of the amine-bearing substituent relative to the electron-withdrawing chloro and trifluoromethyl groups. This regioisomer is relevant for agrochemical programs exploring structure-activity relationships where the ethanamine attachment point modulates binding to target enzymes or receptors in a manner not achievable with the 2-substituted analog.

Building Block for Diversity-Oriented Synthesis of Chloro-Trifluoromethylpyridine Libraries

As a member of the broader class of electron-rich amino heterocycles for regiospecific synthesis of trifluoromethyl-containing fused pyridines [3], the target compound provides a complementary scaffold to more commonly available 2-substituted analogs. The presence of both a nucleophilic primary amine (ethanamine) and an electrophilic chloro substituent on the same pyridine ring enables orthogonal functionalization strategies in library synthesis. The 3-position ethanamine attachment offers distinct vector geometry for fragment-based drug discovery campaigns compared to the 2-position isomer, expanding the accessible chemical space.

Receptor Binding and Enzyme Inhibition Studies Leveraging Trifluoromethyl-Enhanced Lipophilicity and Metabolic Stability

Trifluoromethyl-substituted pyridine derivatives are widely recognized for their enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs . While specific biological data for CAS 1360883-59-5 was not identified in the retrieved sources, the compound's structural features (chloro at C2, trifluoromethyl at C5, ethanamine at C3) position it for use in biochemical assays investigating neurotransmitter-related pathways or enzyme targets where halogenated pyridine ethanamines serve as pharmacophore building blocks . The primary amine terminus enables facile conjugation to reporter groups or solid supports for assay development.

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